2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
Description
2-Bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a brominated benzamide derivative featuring a unique substitution pattern. The benzamide core is substituted at the 2-position with bromine, while the nitrogen atom is functionalized with a methyl group bearing both a tetrahydropyran (oxan-4-yl) and a thiophen-2-yl moiety.
Properties
IUPAC Name |
2-bromo-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c18-14-5-2-1-4-13(14)17(20)19-16(15-6-3-11-22-15)12-7-9-21-10-8-12/h1-6,11-12,16H,7-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPLZGIIDXFOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution of the bromine atom with an amine can produce an amine-substituted benzamide.
Scientific Research Applications
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
- Structural Features: Replaces the oxan-4-yl group with a morpholine ring.
- Crystallographic Data : The morpholine adopts a chair conformation, with a dihedral angle of 63.54° between the thiophene and morpholine planes. The benzamide ring exhibits disorder in two positions .
4-Bromo-N-((3-methylbenzo[b]thiophen-2-yl)methyl)benzamide
- Structural Features : Contains a fused benzo[b]thiophene instead of a simple thiophene, increasing aromatic surface area. Bromine is at the 4-position on the benzamide.
- Synthesis : Prepared via gold-catalyzed oxidative coupling, highlighting divergent synthetic routes compared to the target compound’s likely amide coupling strategy .
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide
- Structural Features : Substitutes thiophene with a thiazole ring and introduces a 4-bromophenyl group. The thiazole’s nitrogen atoms enhance hydrogen-bonding capacity.
Electronic and Steric Effects
2-Bromo vs. 4-Bromo Substitution :
- In 4-bromo-N-(2-nitrophenyl)benzamide (), bromine at the 4-position creates a para-directing effect, influencing electrophilic substitution patterns. The target compound’s 2-bromo substitution may enhance meta-directing effects, altering reactivity .
- DFT studies on 2-bromo-N-(pyrazol-4-yl)benzamide () reveal strong hydrogen-bonding interactions stabilized by bromine’s electronegativity. Similar interactions are expected in the target compound .
Thiophene vs. Other Heterocycles :
Comparative Data Table
Biological Activity
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a synthetic compound that incorporates a bromine atom, an oxane ring, a thiophene ring, and a benzamide moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by various studies and research findings.
- IUPAC Name: 2-bromo-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
- CAS Number: 2097902-40-2
- Molecular Formula: C17H18BrNO2S
- Molecular Weight: 368.30 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions using solvents like dichloromethane and catalysts such as palladium complexes. The compound can undergo various reactions, including oxidation and substitution, which may alter its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study investigated the antibacterial effects of thiophene-containing benzamides against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene-A | E. coli | 32 µg/mL |
| Thiophene-B | S. aureus | 16 µg/mL |
| 2-Bromo-B | P. aeruginosa | 64 µg/mL |
Anticancer Properties
The potential of this compound as an anticancer agent has been explored in preclinical studies. Compounds with thiophene rings have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A recent study evaluated the cytotoxic effects of related benzamide derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that modifications to the benzamide structure could enhance cytotoxicity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Benzamide-D | MCF7 | 15 |
| Benzamide-E | HeLa | 20 |
| 2-Bromo-N-(Oxane) | MCF7 | 10 |
The mechanisms underlying the biological activity of this compound are hypothesized to involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Receptor Activity: The compound may interact with neurotransmitter receptors, affecting cellular signaling pathways critical for cancer cell survival .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study focused on the antibacterial properties of thiophene derivatives found that compounds structurally related to 2-bromo-N-... exhibited significant activity against resistant bacterial strains, suggesting that further exploration of this compound could yield similar results. -
Case Study on Anticancer Activity:
In vitro studies demonstrated that thiophene-based benzamides could induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
